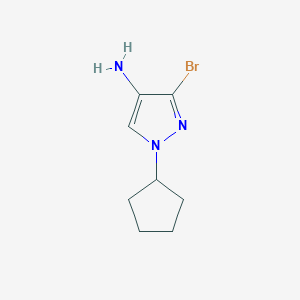

3-bromo-1-cyclopentyl-1H-pyrazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-bromo-1-cyclopentyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C8H12BrN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine, which is then reacted with 3-bromo-1H-pyrazole-4-carboxylic acid under acidic conditions to yield the desired compound . The reaction conditions usually involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-cyclopentyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.

Common Reagents and Conditions

Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield arylated pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

3-bromo-1-cyclopentyl-1H-pyrazol-4-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Research: It serves as a tool compound for studying the biological activity of pyrazole derivatives and their interactions with various biological targets.

Mechanism of Action

The mechanism of action of 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or allosteric sites on the target proteins, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

- 3-bromo-1H-pyrazol-4-amine

- 1-cyclopentyl-1H-pyrazol-4-amine

- 3-chloro-1-cyclopentyl-1H-pyrazol-4-amine

Uniqueness

3-bromo-1-cyclopentyl-1H-pyrazol-4-amine is unique due to the presence of both the bromine atom and the cyclopentyl group. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and potential for forming stable complexes with metal ions. These features make it a valuable compound for various synthetic and research applications .

Biological Activity

3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound exhibits potential therapeutic applications due to its ability to interact with various biological targets, leading to significant pharmacological effects.

- Molecular Formula : C8H13BrN3

- Molecular Weight : 266.56 g/mol

- CAS Number : 1855907-32-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, leading to alterations in cellular processes. Pyrazole derivatives are known for their ability to inhibit key enzymes and pathways involved in disease progression, particularly in cancer and parasitic infections.

Targeted Biological Pathways

- Antileishmanial Activity : Similar pyrazole derivatives have demonstrated significant inhibitory effects against Leishmania aethiopica, suggesting that this compound may interfere with the life cycle of this parasite.

- Anticancer Properties : Research indicates that pyrazole-based compounds can inhibit lactate dehydrogenase (LDH), which is crucial for cancer cell metabolism. In vitro studies have shown that certain pyrazole compounds can suppress cellular lactate production and exhibit cytotoxicity against various cancer cell lines .

Antimicrobial Activity

A study highlighted the potential of pyrazole derivatives, including this compound, in exhibiting antimicrobial properties. The compound was evaluated for its effectiveness against a range of bacterial strains, demonstrating notable inhibition zones compared to control groups.

Anticancer Activity

In a series of experiments involving human cancer cell lines:

- Cell Lines Tested : MiaPaCa-2 (pancreatic cancer), A673 (Ewing’s sarcoma), HCT116 (colon cancer), OVCAR-8 (ovarian cancer).

- IC50 Values :

- MiaPaCa-2: Sub-micromolar suppression of cellular lactate output.

- HCT116: IC50 = 7.76 µM.

- OVCAR-8: IC50 = 9.76 µM.

These results indicate a promising profile for further development as an anticancer agent .

Case Study 1: Inhibition of Lactate Dehydrogenase

A lead optimization campaign identified that pyrazole-based compounds could effectively inhibit LDH in highly glycolytic cancer cells, enhancing their potential as therapeutic agents. The study reported that the compound's binding affinity and selectivity towards LDH were significant, with a favorable pharmacokinetic profile observed in preliminary tests .

Case Study 2: Kinase Inhibition

Another study focused on the kinase inhibitory activity of pyrazole derivatives, where compounds similar to this compound were shown to selectively inhibit the Akt family of kinases. This selectivity is crucial for targeting specific signaling pathways involved in tumor growth and survival .

Comparative Analysis with Similar Compounds

A comparison table illustrates the biological activity of this compound against other pyrazole derivatives:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Notes |

|---|---|---|---|

| 3-Bromo-1-cyclopentyl-1H-pyrazol-4-am | HCT116: 7.76 µM | Moderate | Potential LDH inhibitor |

| 3-Bromo-1-methyl-1H-pyrazol-4-am | Varies | Low | Less selective |

| 3-Bromo-1-phenyI-lH-pyrazol-4-am | Moderate | High | Broader spectrum but less potent |

Properties

Molecular Formula |

C8H12BrN3 |

|---|---|

Molecular Weight |

230.11 g/mol |

IUPAC Name |

3-bromo-1-cyclopentylpyrazol-4-amine |

InChI |

InChI=1S/C8H12BrN3/c9-8-7(10)5-12(11-8)6-3-1-2-4-6/h5-6H,1-4,10H2 |

InChI Key |

MVCHOZVXPIBHNI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)Br)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.